Cas no 14371-82-5 (2-Nitro-4-(trifluoromethylthio)phenol)
2-Nitro-4-(trifluoromethylthio)phenol Chemical and Physical Properties
Names and Identifiers
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- Benzenethiol,2-nitro-4-(trifluoromethyl)-
- 2-Nitro-4-(trifluoromethyl)benzenethiol
- 2-NITRO-4-(TRIFLUOROMETHYL)THIOPHENOL
- 2-NITRO-4-(TRIFLUOROMETHYLTHIO)PHENOL
- 2-nitro-4-(trifluoromethyl)benzene-1-thiol
- 2-Nitro-4-trifluormethylbenzolthiol
- EINECS 238-343-5
- 4-MERCAPTO-3-NITROBENZOTRIFLUORIDE
- 2-Nitro-4-(trifluoromethyl)benzenethiol, 2-Nitro-4-(trifluoromethyl)phenyl mercaptan, 3-Nitro-4-sulphanylbenzotrifluoride
- 14371-82-5
- Benzenethiol, 2-nitro-4-(trifluoromethyl)-
- DTXSID30162524
- CS-0237389
- AKOS015889455
- SCHEMBL2158306
- 2-nitro-4-trifluoromethyl thiophenol
- FT-0637069
- 2-nitro-4-trifluoromethylthiophenol
- AKOS017345223
- J-007863
- MFCD00013454
- EN300-182987
- NS00055435
- 2-Nitro-4-(trifluoromethylthio)phenol
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- MDL: MFCD00013454
- Inchi: 1S/C7H4F3NO2S/c8-7(9,10)4-1-2-6(14)5(3-4)11(12)13/h1-3,14H
- InChI Key: HUJMWBOFGAQSMR-UHFFFAOYSA-N
- SMILES: SC1C=CC(C(F)(F)F)=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 222.99100
- Monoisotopic Mass: 222.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 46.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.5190 (estimate)
- Melting Point: 160-162 ºC
- Boiling Point: 105 ºC (1 mmHg)
- PSA: 84.62000
- LogP: 3.42550
- Solubility: Not available
- Sensitiveness: Stench
2-Nitro-4-(trifluoromethylthio)phenol Security Information
- Hazard Statement: Irritant/Stench
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-27-36/37/39
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Hazardous Material Identification:
2-Nitro-4-(trifluoromethylthio)phenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Nitro-4-(trifluoromethylthio)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N926270-10mg |
2-Nitro-4-(trifluoromethylthio)phenol |
14371-82-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N926270-50mg |
2-Nitro-4-(trifluoromethylthio)phenol |
14371-82-5 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | N926270-100mg |
2-Nitro-4-(trifluoromethylthio)phenol |
14371-82-5 | 100mg |
$ 295.00 | 2022-06-03 | ||
| abcr | AB146537-250 mg |
2-Nitro-4-(trifluoromethyl)thiophenol, 95%; . |
14371-82-5 | 95% | 250MG |
€229.00 | 2022-03-05 | |
| abcr | AB146537-1 g |
2-Nitro-4-(trifluoromethyl)thiophenol, 90%; . |
14371-82-5 | 90% | 1g |
€689.00 | 2023-06-23 | |
| abcr | AB146537-1g |
2-Nitro-4-(trifluoromethyl)thiophenol, 90%; . |
14371-82-5 | 90% | 1g |
€682.00 | 2025-04-21 | |
| Enamine | EN300-182987-1g |
2-nitro-4-(trifluoromethyl)benzene-1-thiol |
14371-82-5 | 93% | 1g |
$428.0 | 2023-09-19 | |
| Enamine | EN300-182987-5g |
2-nitro-4-(trifluoromethyl)benzene-1-thiol |
14371-82-5 | 93% | 5g |
$1240.0 | 2023-09-19 | |
| Enamine | EN300-182987-10g |
2-nitro-4-(trifluoromethyl)benzene-1-thiol |
14371-82-5 | 93% | 10g |
$1842.0 | 2023-09-19 | |
| Enamine | EN300-182987-0.05g |
2-nitro-4-(trifluoromethyl)benzene-1-thiol |
14371-82-5 | 93% | 0.05g |
$100.0 | 2023-09-19 |
2-Nitro-4-(trifluoromethylthio)phenol Suppliers
2-Nitro-4-(trifluoromethylthio)phenol Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-Nitro-4-(trifluoromethylthio)phenol
Professional Introduction to Compound with CAS No. 14371-82-5 and Product Name: 2-Nitro-4-(trifluoromethylthio)phenol
2-Nitro-4-(trifluoromethylthio)phenol, identified by its Chemical Abstracts Service (CAS) number 14371-82-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of nitroaromatics and thioaromatics, featuring a nitro group and a trifluoromethylthio substituent on a phenolic backbone. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The presence of both a nitro group and a trifluoromethylthio moiety imparts distinct electronic and steric properties to 2-Nitro-4-(trifluoromethylthio)phenol, influencing its reactivity and potential biological activity. The nitro group, known for its electron-withdrawing nature, can participate in various chemical transformations, including nucleophilic aromatic substitution and reduction reactions, which are pivotal in medicinal chemistry. On the other hand, the trifluoromethylthio group introduces both electronic effects and steric hindrance, which can modulate the binding affinity of the compound to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic and thioaromatic compounds. The structural motif of 2-Nitro-4-(trifluoromethylthio)phenol has been investigated for its potential applications in treating various diseases, including inflammation, cancer, and infectious disorders. One of the most compelling areas of research has been its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with several diseases. By modifying the structure of 2-Nitro-4-(trifluoromethylthio)phenol, researchers have been able to develop novel inhibitors that target specific kinases with high selectivity.
Recent studies have highlighted the significance of fluorine-containing compounds in medicinal chemistry due to their ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of a trifluoromethylthio group in 2-Nitro-4-(trifluoromethylthio)phenol not only enhances these properties but also introduces additional opportunities for structural diversity. This has led to the exploration of derivative compounds that exhibit improved pharmacokinetic profiles and reduced toxicity compared to their parent structures.
The synthesis of 2-Nitro-4-(trifluoromethylthio)phenol typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The process often begins with the nitration of a suitable aromatic ring followed by selective thiolation at the desired position. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been employed to achieve higher yields and purities. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
From a biological perspective, 2-Nitro-4-(trifluoromethylthio)phenol has shown promising activity in preclinical studies. Its ability to interact with biological targets suggests potential therapeutic benefits across multiple disease areas. For instance, researchers have observed inhibitory effects on certain enzymes involved in cancer cell proliferation and inflammation pathways. These findings have spurred further investigation into developing derivatives that could serve as lead compounds for new drug candidates.
The use of computational methods has also played a significant role in understanding the behavior of 2-Nitro-4-(trifluoromethylthio)phenol both in vitro and in vivo. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter clinical trials. Additionally, computational studies have helped identify potential side effects and metabolic pathways that could affect drug efficacy and safety.
In conclusion, 2-Nitro-4-(trifluoromethylthio)phenol (CAS No. 14371-82-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play an important role in the development of next-generation drugs targeting various diseases.
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